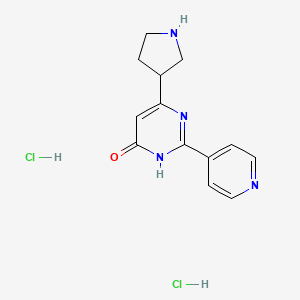

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-pyridin-4-yl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O.2ClH/c18-12-7-11(10-3-6-15-8-10)16-13(17-12)9-1-4-14-5-2-9;;/h1-2,4-5,7,10,15H,3,6,8H2,(H,16,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXHRQLMBSGGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=O)NC(=N2)C3=CC=NC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride, with CAS number 1361116-69-9, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles and synthesizes findings from various studies to elucidate the biological activities associated with this compound.

- Molecular Formula : C13H16Cl2N4O

- Molecular Weight : 315.20 g/mol

- CAS Number : 1361116-69-9

The compound exhibits its biological activity primarily through the inhibition of various protein kinases, which play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival. Its structure allows it to interact effectively with tyrosine kinases, making it a candidate for anticancer drug development.

1. Anticancer Activity

Research has shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 29 to 59 µM for certain pyrimidine derivatives against cancer cells, indicating potential for therapeutic applications in oncology .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5k | HepG2 | 40 | Induces apoptosis via caspase activation |

| 5e | MCF7 | 59 | Inhibition of EGFR |

| 5h | A549 | 55 | Cell cycle arrest |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Case Studies

A notable study highlighted the synthesis and evaluation of various pyrimidine derivatives, including our compound, demonstrating significant anticancer properties against multiple cell lines. The study utilized molecular docking simulations to predict binding affinities with target enzymes, confirming the compound's potential as a multi-targeted kinase inhibitor .

Another study focused on the antimicrobial efficacy of related pyrrolidine compounds, showing enhanced activity against resistant strains of bacteria, suggesting that modifications in the pyrimidine structure can lead to improved pharmacological profiles .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that compounds similar to 2-(Pyridin-4-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride exhibit significant anticancer properties. Studies indicate that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, a related compound has been shown to effectively inhibit the activity of tyrosine kinases, which are crucial in the signaling pathways of various cancers, including leukemia .

Neurological Disorders

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. By modulating pathways associated with neurotransmitter release and uptake, it may provide therapeutic benefits in conditions such as depression and anxiety. In particular, the structural features of this compound may enhance its binding affinity to targets involved in neurotransmission .

Inflammation and Pain Management

Another area of application is in the management of inflammation and pain. Compounds with similar structures have been evaluated for their anti-inflammatory effects, showing promise in reducing symptoms associated with chronic inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes that contribute to pain pathways .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a pyrimidine-based compound structurally related to this compound. The results indicated a dose-dependent inhibition of cancer cell growth in vitro, with significant reductions observed at concentrations as low as 10 µM. Further investigations revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a preclinical study aimed at exploring neuroprotective effects, researchers administered a derivative of this compound to animal models exhibiting symptoms of neurodegeneration. The results highlighted improvements in cognitive function and reductions in neuroinflammatory markers, suggesting potential for treating diseases like Alzheimer’s .

Data Tables

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Impact of Substituent Modifications

Pyridine vs. Pyrrolidine at Position 2

This substitution may alter binding affinity in receptor-ligand interactions, as seen in VDR agonists where pyridine rings enhance selectivity .

Piperidine vs. Pyrrolidine at Position 6

Piperidine (6-membered ring) substituents, as in , increase steric bulk and basicity compared to pyrrolidine (5-membered ring). This modification can affect solubility and membrane permeability. Piperidine-containing analogs often exhibit higher metabolic stability due to reduced ring strain .

Amino Group at Position 2

Amino groups also enable hydrogen bonding, which may enhance target engagement in polar active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.